ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound featuring an indole moiety, a thiophene ring, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:
-
Formation of the Indole-Thioether Intermediate
Starting Materials: 1-methyl-1H-indole and a suitable thiol reagent.
Reaction Conditions: The indole is reacted with the thiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Acylation Step
Starting Materials: The indole-thioether intermediate and an acylating agent such as ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., triethylamine) to form the ethyl ester derivative.
-
Cyclization and Amide Formation
Starting Materials: The ethyl ester derivative and a suitable amine.
Reaction Conditions: The compound undergoes cyclization under acidic or basic conditions to form the tetrahydrocyclohepta[b]thiophene ring, followed by amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl groups or the indole ring.
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ester or amide functionalities.
Reagents: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: New amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic processes due to its unique structure.
Biology
Antimicrobial Activity: Compounds with indole and thiophene moieties often exhibit antimicrobial properties.
Anticancer Research: The compound’s structure suggests potential as an anticancer agent, particularly in targeting specific cellular pathways.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate would depend on its specific application. Generally, compounds with indole and thiophene rings can interact with various biological targets, including enzymes and receptors. The indole moiety is known to bind to multiple receptors, influencing pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety and exhibit significant biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide are known for their antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to the combination of the indole and thiophene rings within a single molecule, potentially offering a broader range of biological activities and applications compared to compounds containing only one of these moieties.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-3-28-23(27)21-16-10-5-4-6-12-18(16)30-22(21)24-20(26)14-29-19-13-25(2)17-11-8-7-9-15(17)19/h7-9,11,13H,3-6,10,12,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNYRDQBVZFPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.